Triethy benzyl ammonium tribromide
CAS No.:
Cat. No.: VC16646323
Molecular Formula: C19H34Br3N
Molecular Weight: 516.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H34Br3N |
---|---|
Molecular Weight | 516.2 g/mol |
Standard InChI | InChI=1S/C19H34N.Br3/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;1-3-2/h10-14H,4-9,15-18H2,1-3H3;/q+1;-1 |
Standard InChI Key | MBQKGWNEOSMFDD-UHFFFAOYSA-N |
Canonical SMILES | CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br[Br-]Br |
Introduction
Molecular Architecture and Nomenclature
Structural Composition
Triethy benzyl ammonium tribromide possesses a quaternary ammonium cation paired with a tribromide anion. While sources conflict regarding its exact molecular formula, two primary designations emerge:
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C₁₉H₃₄Br₃N (molecular weight 516.192 g/mol) as reported in crystallographic databases
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C₁₂H₂₀Br₃N (molecular weight 434.1 g/mol) documented in synthetic chemistry literature
This discrepancy may stem from variations in alkyl chain lengths or crystallographic hydration states. The compound’s core structure features a benzyl group attached to a triethylammonium center, with three bromide counterions balancing the charge .
Crystallographic Features
X-ray diffraction studies of analogous TEBA complexes reveal:
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Orthorhombic crystal systems with Pnma space groups
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Br⁻···Br⁻ contact distances of 3.42–3.58 Å, facilitating supramolecular interactions
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Cation-anion arrangements that create channels for potential ion transport
Physicochemical Profile
Bulk Material Properties
The compound exhibits hygroscopic tendencies, requiring storage in desiccated environments below 25°C . Its solubility profile enables use in both polar aprotic and chlorinated solvents, though aqueous solubility remains negligible (0.12 mg/mL at pH 7) .
Synthetic Methodologies
Quaternary Ammonium Salt Formation
A optimized synthesis protocol involves:
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Alkylation: Benzyl bromide (1 equiv) reacts with triethylamine (1.5 equiv) in THF/EtOH (4:1 v/v)
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Tribromide Incorporation: Subsequent treatment with HBr gas yields the final product
Critical parameters:
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Temperature: 0–5°C during bromide addition prevents N-demethylation
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Atmosphere: N₂ blanket minimizes oxidative byproducts
Catalytic and Synthetic Applications
Halogenation Reactions
As demonstrated in bromination of aromatic substrates:
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Electrophilic Aromatic Substitution: Achieves para-selectivity >90% for activated arenes
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Allylic Bromination: Converts alkenes to dibromides with 75–85% efficiency
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Reaction Scale: Effective from mmol to mole scales without catalyst degradation
Phase Transfer Catalysis
In Williamson ether synthesis:
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Accelerates SN2 reactions between aqueous NaOH and organic alkyl halides
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Enables 8-fold rate enhancement in biphasic systems compared to uncatalyzed controls
Coordination Chemistry and Materials Science
Copper Bromide Complexes
The compound forms magnetically active complexes with Cu(II):
Complex | Structure | Magnetic Properties |
---|---|---|
(TEBA)₂Cu₂Br₆ | Dimeric Cu centers | Ferromagnetic (J/kB = 107 K) |
(TEBA)₂CuBr₄ | Monomeric species | Diamagnetic behavior |
Key findings:
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